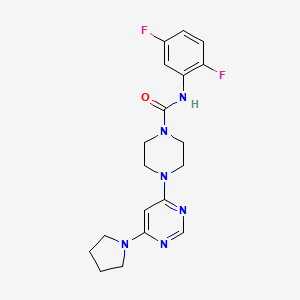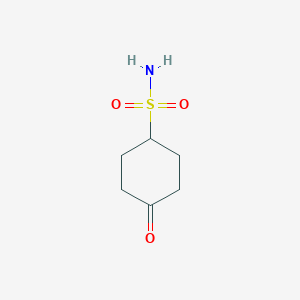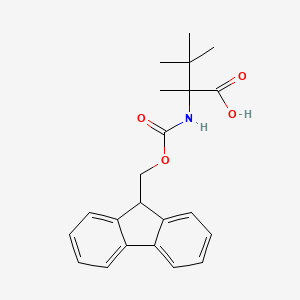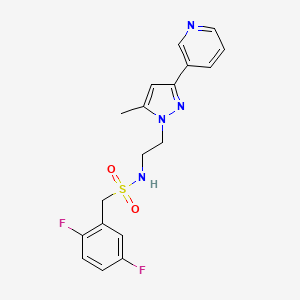
N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that often exhibit significant pharmacological activities, such as enzyme inhibition, which makes them of interest in drug development and medicinal chemistry. Compounds with similar structural motifs have been studied for various biological activities, including as inhibitors for dipeptidyl peptidase IV and soluble epoxide hydrolase, among others.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, including nucleophilic substitution, amide bond formation, and ring closure reactions. For example, the synthesis of dipeptidyl peptidase IV inhibitors often involves the formation of piperazine or pyrimidine rings followed by their functionalization with various substituents to increase potency and selectivity (Sharma et al., 2012; Ammirati et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features a complex arrangement of rings, including pyrimidine and piperazine, which are crucial for their biological activity. These structures can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, and molecular docking studies to understand their conformation and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydroxylation, amide hydrolysis, and N-dealkylation, which are critical for their metabolism and pharmacokinetic profiles (Sharma et al., 2012). Their chemical properties, such as solubility and stability, are influenced by their functional groups and are important for their overall efficacy and safety.
Physical Properties Analysis
The physical properties of these compounds, including melting point, solubility in various solvents, and crystal structure, can significantly affect their formulation and delivery in a pharmaceutical context. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to characterize these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interactions with biological macromolecules, are crucial for the pharmacodynamics of these compounds. Studies on similar compounds have shown that modifications on the piperazine or pyrimidine rings can significantly alter their activity and selectivity for their biological targets (Sharma et al., 2012; Ammirati et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide. This compound showed rapid absorption in rats, dogs, and humans, with the majority of the dose detected in urine and feces. The study provides insights into the metabolic pathways and renal clearance of such compounds (Sharma et al., 2012).
Antidiabetic Potential
- Ammirati et al. (2009) synthesized a series of compounds, including one closely related to the requested chemical, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. Their study identified potent compounds with high oral bioavailability, suggesting potential applications in diabetes treatment (Ammirati et al., 2009).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which are structurally related to the requested compound. These were screened for COX-1/COX-2 inhibition, showing significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antineoplastic Properties
- Gong et al. (2010) researched flumatinib, a tyrosine kinase inhibitor structurally similar to the requested compound, in chronic myelogenous leukemia patients. They identified its main metabolites and pathways, providing valuable information for developing similar antineoplastic drugs (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6O/c20-14-3-4-15(21)16(11-14)24-19(28)27-9-7-26(8-10-27)18-12-17(22-13-23-18)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVERMMJCQZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)
![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)
![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)


![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)
![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)
![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

